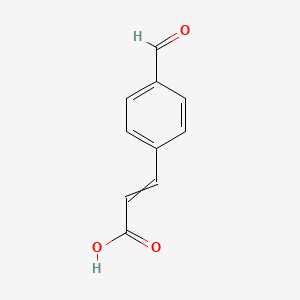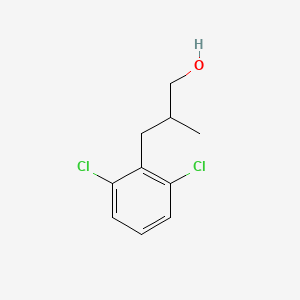![molecular formula C11H22O2 B7943660 [1-(3-Methoxypropyl)cyclohexyl]methanol](/img/structure/B7943660.png)
[1-(3-Methoxypropyl)cyclohexyl]methanol
Übersicht
Beschreibung
[1-(3-Methoxypropyl)cyclohexyl]methanol: is an organic compound with the molecular formula C11H22O2. It is a cyclohexyl derivative, characterized by the presence of a methoxypropyl group attached to the cyclohexane ring. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methoxypropyl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with 3-methoxypropylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
-
Step 1: Formation of Grignard Reagent
Reagents: 3-Methoxypropyl bromide, magnesium turnings
Conditions: Anhydrous ether, reflux
Reaction: 3-Methoxypropyl bromide reacts with magnesium turnings to form 3-methoxypropylmagnesium bromide.
-
Step 2: Grignard Reaction
Reagents: Cyclohexanone, 3-methoxypropylmagnesium bromide
Conditions: Anhydrous ether, low temperature
Reaction: The Grignard reagent reacts with cyclohexanone to form the corresponding alcohol.
-
Step 3: Reduction
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous conditions
Reaction: Reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : [1-(3-Methoxypropyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reagents: Chromium trioxide, PCC (Pyridinium chlorochromate)
Conditions: Anhydrous conditions, room temperature
-
Reduction: : The compound can be further reduced to form hydrocarbons.
Reagents: Hydrogen gas, palladium on carbon
Conditions: High pressure, room temperature
-
Substitution: : The methoxy group can be substituted with other functional groups.
Reagents: Various nucleophiles (e.g., halides, amines)
Conditions: Anhydrous conditions, elevated temperature
Major Products
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of cyclohexane derivatives
Substitution: Formation of substituted cyclohexylmethanol derivatives
Wissenschaftliche Forschungsanwendungen
[1-(3-Methoxypropyl)cyclohexyl]methanol: is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [1-(3-Methoxypropyl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxypropyl group may enhance its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylmethanol: Lacks the methoxypropyl group, resulting in different chemical properties and reactivity.
3-Methoxypropylcyclohexane: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
Cyclohexanone: A ketone derivative with different chemical behavior and applications.
Uniqueness
- The presence of both the methoxypropyl and hydroxyl groups in [1-(3-Methoxypropyl)cyclohexyl]methanol imparts unique chemical properties, making it versatile for various applications in research and industry.
Eigenschaften
IUPAC Name |
[1-(3-methoxypropyl)cyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-13-9-5-8-11(10-12)6-3-2-4-7-11/h12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZGDPRBMYGBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1(CCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate](/img/structure/B7943588.png)




![2-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7943617.png)







